1-(cyanomethyl)urea

Description

The exact mass of the compound (Cyanomethyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(cyanomethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyanomethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

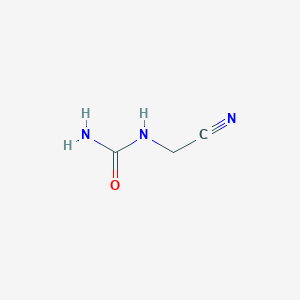

Structure

3D Structure

Properties

IUPAC Name |

cyanomethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJHKYGWYYYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208293 | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-07-2 | |

| Record name | N-(Cyanomethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyanomethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyanomethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 1-(Cyanomethyl)urea (CAS 5962-07-2)

Abstract

This technical guide provides a comprehensive overview of 1-(cyanomethyl)urea (CAS 5962-07-2), a versatile organic compound with significant potential in chemical synthesis and various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the fundamental chemical and physical properties, synthesis methodologies, analytical characterization techniques, known applications, and critical safety and handling protocols. The guide is structured to offer not just data, but also expert insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction to 1-(Cyanomethyl)urea

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is an organic compound featuring both a urea and a cyanomethyl group. Its unique bifunctional nature, combining the reactivity of the nitrile group with the hydrogen-bonding capabilities of the urea moiety, makes it a valuable intermediate and building block in organic synthesis. This guide will explore the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The physical and chemical properties of 1-(cyanomethyl)urea dictate its behavior in various chemical environments and are crucial for designing synthetic routes and handling procedures. The compound typically appears as a white to off-white or pale beige crystalline solid. It exhibits solubility in polar solvents like water and alcohols, a characteristic attributed to its ability to form hydrogen bonds.

Table 1: Physicochemical Data of 1-(Cyanomethyl)urea

| Property | Value | Source(s) |

| CAS Number | 5962-07-2 | |

| Molecular Formula | C₃H₅N₃O | |

| Molecular Weight | 99.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents (water, alcohols); slightly soluble in DMSO. | |

| Boiling Point (Predicted) | 264.6 ± 32.0 °C | |

| Density (Predicted) | 1.222 ± 0.06 g/cm³ | |

| pKa (Predicted) | 11.31 ± 0.46 | |

| XLogP3 | -1.2 | |

| SMILES | NC(=O)NCC#N | |

| InChI Key | OYJHKYGWYYYRBV-UHFFFAOYSA-N |

Synthesis of 1-(Cyanomethyl)urea: A Mechanistic Perspective

The synthesis of ureas is a cornerstone of organic chemistry, with the Wöhler synthesis of urea from ammonium cyanate being a historic milestone. The synthesis of substituted ureas like 1-(cyanomethyl)urea follows similar fundamental principles, typically involving the reaction of an amine with a source of the carbonyl group, often an isocyanate.

A plausible and efficient laboratory-scale synthesis of 1-(cyanomethyl)urea involves the reaction of 2-aminoacetonitrile (glycinonitrile) with an isocyanate, or more directly, with a cyanate salt under controlled conditions. The reaction between 2-aminoacetonitrile hydrochloride and potassium cyanate provides a direct route.

Proposed Synthesis Pathway:

The core of this synthesis is the nucleophilic addition of the amino group of 2-aminoacetonitrile to cyanic acid (formed in situ from the cyanate salt). The reaction is typically carried out in an aqueous solution.

Caption: Proposed synthesis of 1-(cyanomethyl)urea.

Step-by-Step Experimental Protocol (Illustrative):

-

Preparation of Reactant Solutions: Prepare an aqueous solution of 2-aminoacetonitrile hydrochloride. In a separate vessel, prepare an aqueous solution of potassium cyanate.

-

Reaction Initiation: Cool both solutions in an ice bath to 0-5 °C. Slowly add the potassium cyanate solution to the 2-aminoacetonitrile hydrochloride solution with vigorous stirring. The causality for cooling is to control the exothermic reaction and prevent the hydrolysis of potassium cyanate and the potential polymerization of isocyanic acid.

-

Reaction Progression: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. This extended stirring ensures the reaction goes to completion.

-

Product Isolation: The product, 1-(cyanomethyl)urea, may precipitate out of the solution upon standing or cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

This self-validating protocol relies on the distinct physical properties of the product (solid) versus the reactants (soluble salts) for isolation. The purity can be confirmed using the analytical methods described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(cyanomethyl)urea. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow:

Caption: Analytical workflow for 1-(cyanomethyl)urea.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the -NH₂, -CH₂-, and -NH- protons. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the methylene carbon, and the nitrile carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key vibrational bands for 1-(cyanomethyl)urea would be similar to those for urea, with the addition of a nitrile stretch. Expected absorptions include N-H stretching (around 3200-3600 cm⁻¹), a strong C=O (carbonyl) stretching (around 1700 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-N stretching (around 1450 cm⁻¹), and a characteristic C≡N (nitrile) stretching band (around 2200-2300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (99.09 g/mol ). The fragmentation pattern can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most specific method for assessing purity. Due to the polar nature of 1-(cyanomethyl)urea, reversed-phase chromatography with a polar-embedded or aqueous-stable C18 column is suitable, often with a simple mobile phase like water or a water/acetonitrile mixture.

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC with densitometry offers a rapid and sensitive method for quantification, particularly for routine analysis. Derivatization with reagents like p-dimethylaminobenzaldehyde can be used for colorimetric detection.

Applications in Research and Industry

1-(Cyanomethyl)urea is a versatile building block with applications stemming from its unique chemical structure.

-

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and pesticides. The cyanomethyl group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, while the urea moiety can participate in cyclization reactions to form heterocyclic compounds.

-

Agricultural Chemistry: There is potential for its use in agriculture, possibly as a slow-release nitrogen fertilizer, leveraging the urea component.

-

Materials Science: It has been cited for use in lithium secondary batteries. Urea derivatives are also used in the production of polyurethane foams, suggesting a potential application space for 1-(cyanomethyl)urea.

-

Pharmaceutical Research: The presence of both a hydrogen bond donor/acceptor system (urea) and a reactive nitrile group makes it an interesting scaffold for medicinal chemistry and drug discovery. It is also listed as an impurity of Metformin, an important antidiabetic drug.

Safety, Handling, and Toxicology

1-(Cyanomethyl)urea is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | |

| Signal Word | Danger | ||

| Pictogram | GHS06 (Skull and Crossbones) |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, a full-face respirator with an appropriate particulate filter should be used.

First Aid Measures:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

Storage:

The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C.

Toxicological and Ecological Data:

Detailed toxicological data beyond acute toxicity is limited. Similarly, there is no available data on its persistence, degradability, bioaccumulative potential, or mobility in soil. As with many cyanide-containing compounds, it should be handled with care due to potential toxicity.

Potential Degradation Pathways

Understanding the potential degradation pathways of 1-(cyanomethyl)urea is important for assessing its environmental fate. While specific studies on this compound are lacking, insights can be drawn from related urea-based compounds and the known reactivity of its functional groups.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (N-carbamoyl-glycine) or an amide. The urea group itself can be hydrolyzed, particularly enzymatically by ureases present in the environment, to release ammonia and 2-aminoacetonitrile.

-

Photodegradation: Urea-type herbicides are known to undergo photodegradation. For 1-(cyanomethyl)urea, this could involve oxidation of the methylene bridge or other radical-mediated processes.

-

Thermal Decomposition: Upon heating, urea decomposes into ammonia and isocyanic acid. A similar initial decomposition could be expected for 1-(cyanomethyl)urea, which could then lead to more complex reactions.

Conclusion

1-(Cyanomethyl)urea (CAS 5962-07-2) is a fine chemical with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its applications in pharmaceuticals, materials science, and potentially agriculture are promising. However, its significant acute toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive technical overview, from synthesis to safety, to equip researchers and developers with the foundational knowledge required to work with this compound effectively and safely.

References

The Synthetic Pathway and Spectroscopic Characterization of 1-(Cyanomethyl)urea: A Technical Guide for Chemical Researchers

In the landscape of modern drug discovery and development, the urea scaffold remains a cornerstone for the design of novel therapeutics. Its unique hydrogen bonding capabilities and structural rigidity make it a privileged motif in medicinal chemistry. Among its myriad derivatives, 1-(cyanomethyl)urea emerges as a particularly intriguing building block, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds and potential pharmacophores. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 1-(cyanomethyl)urea, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Versatility of the Cyanomethylurea Moiety

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a bifunctional organic compound incorporating both a reactive cyanomethyl group and a urea functionality.[1] This unique combination imparts a distinct chemical reactivity, rendering it a valuable synthon for the construction of more complex molecular architectures.[1] The presence of the nitrile group allows for its conversion into various functional groups, such as amines, carboxylic acids, and tetrazoles, while the urea moiety can participate in a variety of cyclization and condensation reactions. Its potential applications extend to agriculture as a slow-release nitrogen fertilizer, highlighting its diverse utility.[1] For the medicinal chemist, 1-(cyanomethyl)urea represents a key intermediate for accessing novel chemical matter with potential biological activity. The urea functionality is a well-established pharmacophore known to interact with numerous biological targets through hydrogen bonding, and its derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[2]

Synthesis of 1-(Cyanomethyl)urea: A Reliable and Reproducible Protocol

While various methods exist for the synthesis of N-substituted ureas, a particularly effective and straightforward approach for the preparation of 1-(cyanomethyl)urea involves the reaction of an alkali metal cyanate with an aminoacetonitrile salt. A reliable method utilizes potassium cyanate and aminoacetonitrile hydrochloride as readily available starting materials.[3]

Reaction Principle: Nucleophilic Addition to an Isocyanate Intermediate

The reaction proceeds through the in-situ formation of cyanic acid from potassium cyanate in the presence of a proton source. The cyanic acid then reacts with the primary amine of aminoacetonitrile in a nucleophilic addition reaction to yield the desired 1-(cyanomethyl)urea. The use of the hydrochloride salt of aminoacetonitrile is advantageous as it improves the stability of the amine and allows for controlled reaction conditions.

Experimental Protocol

Materials:

-

Aminoacetonitrile hydrochloride

-

Potassium cyanate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add aminoacetonitrile hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the aminoacetonitrile hydrochloride.

-

Reagent Addition: To the stirred solution, add potassium cyanate (1.1 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Product Isolation: The crude 1-(cyanomethyl)urea will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water followed by a small amount of cold diethyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure 1-(cyanomethyl)urea as a white to off-white crystalline solid.[1]

Diagram of the Synthesis Workflow:

Caption: A schematic overview of the synthesis of 1-(cyanomethyl)urea.

Comprehensive Characterization of 1-(Cyanomethyl)urea

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 1-(cyanomethyl)urea. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint of the molecule. Commercial suppliers of 1-(cyanomethyl)urea often provide access to spectral data which can be used for comparison.[4][5][6][7]

Physical Properties

| Property | Value | Reference |

| CAS Number | 5962-07-2 | [1] |

| Molecular Formula | C₃H₅N₃O | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Spectroscopic Data

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 1-(cyanomethyl)urea is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3200 | Broad peak, indicative of the urea N-H bonds. |

| C≡N Stretch | 2260 - 2240 | Sharp, medium intensity peak for the nitrile group. |

| C=O Stretch | 1680 - 1630 | Strong, sharp peak for the urea carbonyl group. |

| N-H Bend | 1650 - 1580 | Medium intensity peak. |

| C-N Stretch | 1400 - 1200 | Medium to strong intensity peak. |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(cyanomethyl)urea is expected to be relatively simple, showing signals for the methylene protons (CH₂) and the amine protons (NH and NH₂).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | 4.0 - 4.5 | Singlet | 2H |

| -NH- | 5.5 - 6.5 | Broad Singlet | 1H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Note: The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration. Deuterium exchange can be used to confirm their assignment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O | 155 - 165 |

| C≡N | 115 - 125 |

| -CH₂- | 30 - 40 |

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 1-(cyanomethyl)urea, the molecular ion peak (M⁺) would be expected at m/z = 99.0433 (for the monoisotopic mass).[8]

Diagram of the Characterization Workflow:

Caption: A logical flow for the characterization of 1-(cyanomethyl)urea.

Applications in Drug Discovery and Development

The urea moiety is a recurring structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[8] Urea derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, and antidiabetic properties.[8] The cyanomethyl group in 1-(cyanomethyl)urea provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Recent studies on urea-containing derivatives have demonstrated their potential as potent anticancer agents.[2][9][10] These compounds can act through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.[2] The ability to readily synthesize derivatives from 1-(cyanomethyl)urea makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies. For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the nitrile can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can lead to improved pharmacokinetic properties.

Conclusion

1-(cyanomethyl)urea is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation from readily available starting materials. The comprehensive characterization data presented, including FTIR, NMR, and mass spectrometry, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The potential of 1-(cyanomethyl)urea as a precursor to a wide array of pharmacologically active compounds underscores its importance in the ongoing quest for novel and effective therapeutics. As our understanding of disease pathways deepens, the strategic use of such versatile synthons will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

-

PrepChem. Synthesis of N-cyanomethyl-N'-(1,1-dimethylethyl)urea. Available at: [Link].

- Google Patents. Preparation of cyanoacetyl ureas. US2553022A.

- Al-Suaily, M. A., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(19), 6309.

- Ahmad, S. I., et al. (2014). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 6(1), 90-96.

- Google Patents. Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. CN111239318A.

- Singh, S., et al. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. AIP Conference Proceedings, 2115(1), 030298.

- Conde, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 29(1), 123.

-

PubChem. (Cyanomethyl)urea. National Center for Biotechnology Information. Available at: [Link].

-

Pharmaffiliates. 1-(Cyanomethyl)urea. Available at: [Link].

- Google Patents. Synthesis of urea cyanurate. US4725684A.

-

ResearchGate. ATR-IR spectra of urea, biuret, and cyanuric acid at room temperature... Available at: [Link].

- Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480.

- Rossino, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 981137.

-

Chemical Empowering. Synthesis of urea. Available at: [Link].

-

Organic Syntheses. nitrosomethylurea. Available at: [Link].

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025). Available at: [Link].

- Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.

- Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000294). Available at: [Link].

-

PubChem. Urea. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. CAS 5962-07-2: N-(Cyanomethyl)urea | CymitQuimica [cymitquimica.com]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyanomethylurea | 5962-07-2 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. CAS 5962-07-2 | (cyanomethyl)urea - Synblock [synblock.com]

- 6. 5962-07-2|1-(Cyanomethyl)urea|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (Cyanomethyl)urea | C3H5N3O | CID 80065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(Cyanomethyl)urea in Organic Solvents

Introduction

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a molecule of significant interest in various chemical and pharmaceutical research areas.[1] Its unique structure, incorporating both a urea moiety and a cyanomethyl group, imparts a range of chemical properties that make it a versatile building block in organic synthesis and a candidate for investigation in drug development.[1] A fundamental understanding of its solubility in organic solvents is paramount for its effective application in these fields. This guide provides a comprehensive overview of the solubility characteristics of 1-(cyanomethyl)urea, delving into the theoretical underpinnings of its behavior and offering practical guidance for researchers.

Molecular Structure and Physicochemical Properties

1-(Cyanomethyl)urea (C₃H₅N₃O) is a white to off-white crystalline solid with a molecular weight of 99.09 g/mol .[2][3] Its structure is characterized by the presence of functional groups capable of engaging in significant intermolecular interactions, which are the primary determinants of its solubility.

Key Molecular Features Influencing Solubility:

-

Urea Moiety (-NH-CO-NH₂): This group is highly polar and possesses both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen and amide nitrogens) sites. This allows for strong interactions with polar and protic solvents.

-

Cyanomethyl Group (-CH₂-C≡N): The nitrile group introduces further polarity to the molecule. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor.

-

Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors and acceptors is a dominant factor in the solubility of 1-(cyanomethyl)urea, particularly in protic solvents.[1]

A key descriptor of a molecule's lipophilicity is the logarithm of its octanol-water partition coefficient (logP). For 1-(cyanomethyl)urea, the computed XLogP3-AA is -1.2, indicating a hydrophilic nature and a preference for polar environments.[2]

Solubility Profile of 1-(Cyanomethyl)urea

Precise quantitative solubility data for 1-(cyanomethyl)urea in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a solubility profile can be constructed. It is consistently reported to be soluble in polar solvents, such as water and alcohols.[1] One source indicates slight solubility in dimethyl sulfoxide (DMSO) and water.[4][5]

Qualitative and Estimated Solubility in Common Organic Solvents

The following table provides a qualitative and estimated solubility profile for 1-(cyanomethyl)urea. These estimations are derived from its structural similarity to urea and general principles of solubility. For comparison, quantitative solubility data for urea is provided where available, offering a valuable benchmark. It is anticipated that the addition of the cyanomethyl group will modulate the solubility relative to urea.

| Solvent | Solvent Polarity | Expected Solubility of 1-(Cyanomethyl)urea | Reference Solubility of Urea ( g/100g solvent) |

| Water | High | Soluble | 104.7 g/100g at 20°C[6] |

| Methanol | High | Soluble | 22 g/100g at 20°C[6] |

| Ethanol | High | Soluble | 5.4 g/100g at 20°C[6][7] |

| Dimethyl Sulfoxide (DMSO) | High | Slightly Soluble to Soluble | 40 g/100ml at 20-30°C[8] |

| Acetone | Medium | Sparingly Soluble | Insoluble |

| Acetonitrile | Medium | Sparingly Soluble | 0.4 g/100ml |

| Dichloromethane | Low | Insoluble | Insoluble |

| Toluene | Low | Insoluble | Insoluble |

| Hexane | Low | Insoluble | Insoluble |

Note: The expected solubility is a qualitative assessment. "Soluble" implies significant dissolution, "Sparingly Soluble" suggests limited dissolution, and "Insoluble" indicates negligible dissolution.

Causality of Solubility Behavior

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 1-(cyanomethyl)urea.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding with the urea and cyanomethyl moieties of the solute. The energetic favorability of these solute-solvent interactions overcomes the solute-solute interactions within the crystal lattice, leading to dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess dipoles that can interact with the polar regions of 1-(cyanomethyl)urea. While they can act as hydrogen bond acceptors, they lack donor capabilities. This results in generally lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The weak van der Waals forces between these solvents and the highly polar 1-(cyanomethyl)urea molecule are insufficient to disrupt the strong intermolecular forces within the solute's crystal structure, resulting in insolubility.

Theoretical Frameworks for Solubility Prediction

While experimental data is the gold standard, theoretical models can provide valuable insights into solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[9] Every molecule is assigned three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its properties, including solubility.[10] For urea derivatives, descriptors such as molecular size, branching, aromaticity, and polarizability have been shown to influence their biological activity, and similar principles can be applied to solubility.[10] Developing a QSAR model for the solubility of urea derivatives would require a dataset of experimentally determined solubilities, which is currently a limiting factor for 1-(cyanomethyl)urea.

Experimental Determination of Solubility

For research and development purposes, the experimental determination of solubility is often necessary. The following is a standardized protocol for determining the solubility of a solid organic compound like 1-(cyanomethyl)urea.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of 1-(cyanomethyl)urea.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(cyanomethyl)urea to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the sample.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet. For high accuracy, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

-

-

Quantification of Dissolved Solute:

-

Transfer the known volume of the saturated solution to a pre-weighed vial.

-

Remove the solvent under reduced pressure or by evaporation in a fume hood.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of 1-(cyanomethyl)urea that was dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Applications and Implications in Drug Development and Research

The solubility of 1-(cyanomethyl)urea is a critical parameter that influences its utility in several applications:

-

Reaction Chemistry: In organic synthesis, the choice of solvent is often dictated by the solubility of the reactants. A solvent that can effectively dissolve 1-(cyanomethyl)urea is necessary for homogeneous reaction conditions, leading to improved reaction rates and yields.

-

Crystallization and Purification: Recrystallization is a common technique for purifying solid compounds. This process relies on the differential solubility of the compound in a solvent at different temperatures. Understanding the solubility profile of 1-(cyanomethyl)urea is essential for selecting an appropriate solvent system for its purification.

-

Drug Formulation: For a compound to be developed as a pharmaceutical, its solubility in both aqueous and organic media is a key consideration. Poor aqueous solubility can lead to low bioavailability. The solubility in organic solvents is relevant for formulation development, particularly for non-aqueous formulations.

Conclusion

References

-

Sciencemadness Wiki. Urea. [Link]

-

Chemical Entities of Biological Interest (ChEBI). urea. [Link]

-

PubChem. (Cyanomethyl)urea. [Link]

-

Hansen Solubility Parameters. HSP Basics | Practical Solubility Science. [Link]

-

PubMed Central. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Institute of Science, Nagpur. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Simon Fraser University. Solubility of Organic Compounds. [Link]

-

Hansen Solubility Parameters. The Official Hansen Solubility Parameters website. [Link]

-

Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

-

ResearchGate. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

-

National Center for Biotechnology Information. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. [Link]

-

Jinjiang Melamine. Urea Solubility in Ethanol: A Complete Guide. [Link]

-

ResearchGate. (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. [Link]

-

ResearchGate. using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ChemRxiv. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

Sources

- 1. CAS 5962-07-2: N-(Cyanomethyl)urea | CymitQuimica [cymitquimica.com]

- 2. (Cyanomethyl)urea | C3H5N3O | CID 80065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. cyanomethylurea | 5962-07-2 [chemicalbook.com]

- 5. cyanomethylurea | 5962-07-2 [amp.chemicalbook.com]

- 6. urea [chemister.ru]

- 7. Urea Solubility in Ethanol: A Complete Guide [jinjiangmelamine.com]

- 8. Urea - Sciencemadness Wiki [sciencemadness.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 1-(Cyanomethyl)urea: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Scaffold

In the vast landscape of chemical synthons, the urea moiety occupies a place of prominence. Its ability to form robust hydrogen bond networks has cemented its role in medicinal chemistry and materials science.[1] This guide delves into a specific, yet underexplored, urea derivative: 1-(cyanomethyl)urea. While extensive literature on this particular compound is nascent, its bifunctional nature—possessing both a reactive urea and a cyanomethyl group—presents a compelling case for its potential in diverse research applications, from heterocyclic synthesis to the development of novel bioactive agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the prospective applications of 1-(cyanomethyl)urea and provide a scientifically grounded framework for its utilization in the laboratory.

Core Characteristics of 1-(Cyanomethyl)urea

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. 1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a white to off-white crystalline solid.[2] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 5962-07-2 | |

| Molecular Formula | C₃H₅N₃O | |

| Molecular Weight | 99.09 g/mol | |

| IUPAC Name | (cyanomethyl)urea | |

| Synonyms | N-(cyanomethyl)urea, Cyanomethylurea, Hydantonitrile | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

| Storage | Sealed in dry conditions, 2-8°C |

The presence of both a urea functional group and a nitrile imparts a unique reactivity profile to 1-(cyanomethyl)urea, making it an intriguing building block in organic synthesis.[2]

Potential Applications in Synthetic Chemistry

The true potential of 1-(cyanomethyl)urea lies in its versatility as a synthon. The following sections outline prospective applications based on the known reactivity of its constituent functional groups and by drawing parallels with structurally similar and well-documented compounds.

Synthesis of Nitrogen-Containing Heterocycles

The cyanomethyl group in conjunction with the urea moiety provides a reactive handle for the construction of various heterocyclic scaffolds, which are of paramount importance in drug discovery. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of nucleophiles, to facilitate cyclization reactions.

One can envision the use of 1-(cyanomethyl)urea in reactions analogous to those of cyanoacetylurea, a closely related and more extensively studied reagent. Cyanoacetylurea is a key precursor in the synthesis of fused uracil derivatives, which are of significant interest for their potential biological activities.

Conceptual Workflow: Synthesis of a Pyrimidine Derivative

The following diagram illustrates a hypothetical pathway for the synthesis of a substituted pyrimidine derivative from 1-(cyanomethyl)urea. This proposed scheme is based on established principles of heterocyclic chemistry.

Caption: Proposed synthesis of a pyrimidine derivative from 1-(cyanomethyl)urea.

Precursor for Bioactive Molecules

The urea functionality is a well-established pharmacophore found in numerous approved drugs.[1] It acts as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. The cyanomethyl substituent of 1-(cyanomethyl)urea can be chemically modified to introduce further diversity and functionality, potentially leading to the discovery of novel bioactive compounds.

Potential modifications of the cyanomethyl group include:

-

Hydrolysis to a carboxylic acid, which can then be coupled with amines to form amides.

-

Reduction to an amine, providing a site for further derivatization.

-

Addition of Grignard reagents to the nitrile to form ketones.

These transformations open up a wide array of possibilities for creating libraries of novel compounds for biological screening.

Experimental Protocols: A Framework for Investigation

While specific, validated protocols for 1-(cyanomethyl)urea are not widely published, methodologies for the closely related and functionally similar cyanoacetylurea can serve as an excellent starting point for research. The following protocol for the synthesis of a fused uracil derivative using cyanoacetylurea is adapted from the literature and can be conceptually applied to investigations with 1-(cyanomethyl)urea.

Protocol: Synthesis of an (E)-3-Aryl-N-carbamoyl-2-cyanoacrylamide (A Fused Uracil Precursor)

Objective: To synthesize a precursor for a fused uracil derivative via the condensation of cyanoacetylurea with an aromatic aldehyde.

Materials:

-

Cyanoacetylurea

-

p-Anisaldehyde (or other aromatic aldehyde)

-

Acetic anhydride

-

Ethanol

-

Pyridine (catalyst)

Procedure:

-

A solution of cyanoacetylurea (10 mmol) and p-anisaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of pyridine (2-3 drops) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The solid is then dried in a vacuum oven to yield the (E)-3-(4-methoxyphenyl)-N-carbamoyl-2-cyanoacrylamide.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of the characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) and the vinylic proton signal in the ¹H NMR spectrum would be indicative of a successful reaction.

Broader Applications and Future Outlook

Beyond the realm of medicinal chemistry, 1-(cyanomethyl)urea holds promise in other areas of research:

-

Agriculture: Its structure suggests potential as a slow-release nitrogen fertilizer, where the urea component provides the nitrogen source.[2]

-

Materials Science: The urea group's ability to form extensive hydrogen-bonded networks could be exploited in the design of supramolecular assemblies and functional polymers.

-

Electrolyte Additives: There is a mention of its use in lithium secondary batteries, likely as an electrolyte additive to improve performance.

Conclusion: A Call for Exploration

1-(Cyanomethyl)urea represents a chemical entity with significant, yet largely untapped, potential. Its bifunctional nature makes it a versatile building block for the synthesis of a wide range of organic molecules, particularly nitrogen-containing heterocycles of medicinal interest. While the body of research specifically focused on this compound is currently limited, the established chemistry of its constituent functional groups and of closely related analogues provides a solid foundation for its exploration. This guide has aimed to provide a comprehensive overview of its properties, potential applications, and a starting point for experimental investigation. It is our hope that this document will inspire further research into the chemistry and utility of 1-(cyanomethyl)urea, ultimately unlocking its full potential in the advancement of science.

References

-

PubChem. (Cyanomethyl)urea. National Center for Biotechnology Information. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 4767–4819. [Link]

-

Pharmaffiliates. 1-(Cyanomethyl)urea. [Link]

-

Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]

Sources

1-(Cyanomethyl)urea: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea or ureidoacetonitrile, is a bifunctional organic molecule poised as a valuable and versatile building block in contemporary organic synthesis. Possessing both a reactive urea moiety and a nucleophilic cyanomethyl group, this compound offers multiple avenues for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of 1-(cyanomethyl)urea, detailing its synthesis, physicochemical properties, and core applications. Special emphasis is placed on its role as a key intermediate in the synthesis of hydantoin scaffolds, a privileged structure in medicinal chemistry. Detailed mechanistic pathways, field-proven experimental protocols, and a thorough analysis of its reactivity are presented to empower researchers in leveraging this synthon for novel molecule discovery and drug development.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of organic synthesis, building blocks that contain multiple, orthogonally reactive functional groups are of paramount importance. They serve as convergent synthons, enabling the rapid assembly of molecular complexity from simple, readily available precursors. 1-(Cyanomethyl)urea (Figure 1) exemplifies this principle. Its structure combines the well-established reactivity of a urea, a cornerstone in the synthesis of numerous heterocycles and a potent hydrogen-bond donor, with an activated methylene group adjacent to a nitrile. This unique arrangement facilitates a range of chemical transformations, making it an attractive tool for synthetic chemists.

This guide will explore the fundamental chemistry of 1-(cyanomethyl)urea, moving from its preparation to its strategic application in synthetic workflows, with a particular focus on heterocyclic chemistry relevant to the pharmaceutical industry.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(Cyanomethyl)urea

| Property | Value | Source(s) |

| CAS Number | 5962-07-2 | [1][2] |

| Molecular Formula | C₃H₅N₃O | [1][2] |

| Molecular Weight | 99.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term storage. | [3] |

Safety & Handling: 1-(Cyanomethyl)urea should be handled with care. Like many compounds containing a nitrile group, it has potential toxicity and should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Synthesis of 1-(Cyanomethyl)urea

The most direct and widely cited method for the preparation of 1-(cyanomethyl)urea is the reaction of an aminoacetonitrile salt with a source of cyanic acid, typically an alkali metal cyanate.[3] This reaction is a variation of the classic Urech hydantoin synthesis, where the ureidoacetonitrile is formed as a key intermediate.[4]

Reaction Principle & Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of aminoacetonitrile onto cyanic acid (H-N=C=O), which is generated in situ from the protonation of potassium cyanate by an acid. The resulting 1-(cyanomethyl)urea is a stable intermediate that can be isolated or used directly in subsequent reactions.

Figure 1: Synthesis of 1-(Cyanomethyl)urea.

Experimental Protocol: Synthesis from Aminoacetonitrile Hydrochloride

This protocol is adapted from established procedures for the formation of ureido derivatives from amino acids.[4][5]

Materials:

-

Aminoacetonitrile hydrochloride

-

Potassium cyanate (KOCN)

-

Water (distilled or deionized)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve aminoacetonitrile hydrochloride (1.0 eq) in water.

-

Addition of Cyanate: To the stirred solution, add a solution of potassium cyanate (1.1 eq) in water portion-wise. The temperature should be monitored and maintained near room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the consumption of the starting amine.

-

Isolation (if required): The product, 1-(cyanomethyl)urea, can often be isolated by concentration of the reaction mixture under reduced pressure and subsequent purification by recrystallization or chromatography. However, for many applications, the aqueous solution of the ureidoacetonitrile intermediate is used directly in the next step.

Causality and In-Process Logic:

-

Use of Hydrochloride Salt: Aminoacetonitrile is often supplied as its hydrochloride salt for stability. The initial aqueous solution will be acidic, which facilitates the generation of cyanic acid from the potassium cyanate.

-

Control of Stoichiometry: A slight excess of potassium cyanate is used to ensure complete conversion of the aminoacetonitrile.

-

Direct Use vs. Isolation: The decision to isolate 1-(cyanomethyl)urea depends on the subsequent reaction. For direct cyclization to hydantoin, isolation is often unnecessary, streamlining the synthetic process into a one-pot or two-step sequence.[4]

Core Application: 1-(Cyanomethyl)urea as a Hydantoin Precursor

The most significant and well-documented application of 1-(cyanomethyl)urea is as a key intermediate in the synthesis of hydantoins (imidazolidine-2,4-diones). The parent hydantoin ring itself is formed through the cyclization of 1-(cyanomethyl)urea. This transformation is of high value as the hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as the anticonvulsant Phenytoin.[4][6]

The Urech Hydantoin Synthesis Pathway

The synthesis of hydantoin from an amino acid (or in this case, aminoacetonitrile) and a cyanate is known as the Urech hydantoin synthesis.[4][7] The reaction proceeds in two distinct phases: first, the formation of the ureido intermediate (1-(cyanomethyl)urea), followed by an acid-catalyzed intramolecular cyclization.

Mechanism of Cyclization:

-

Nitrile Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), which significantly enhances the electrophilicity of the nitrile carbon.

-

Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the urea moiety acts as an intramolecular nucleophile, attacking the activated nitrile carbon.

-

Tautomerization & Hydrolysis: The resulting cyclic imine intermediate undergoes tautomerization and subsequent hydrolysis of the imine functionality under the aqueous acidic conditions to yield the final hydantoin ring.

Figure 2: Mechanism of Hydantoin formation from 1-(Cyanomethyl)urea. (Note: A proper chemical drawing tool would be used for the final structure).

Experimental Protocol: One-Pot Synthesis of Hydantoin

This protocol combines the synthesis of 1-(cyanomethyl)urea and its subsequent cyclization into a single, efficient workflow.

Materials:

-

Aminoacetonitrile hydrochloride (1.0 eq)

-

Potassium cyanate (1.1 eq)

-

Water (distilled or deionized)

-

Concentrated Hydrochloric Acid (e.g., 6M HCl)

Procedure:

-

Urea Formation: In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1.0 eq) in water. Add a solution of potassium cyanate (1.1 eq) in water and stir at room temperature for 2-3 hours to form the 1-(cyanomethyl)urea intermediate.

-

Cyclization: To the reaction mixture, add concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the intermediate and formation of the hydantoin product.

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The hydantoin product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate) after neutralization. Further purification can be achieved by recrystallization.

Expert Insights:

-

Acid Choice and Concentration: The strength of the acid is crucial for both the in situ generation of cyanic acid and the final cyclization step. Hydrochloric acid is commonly used.[4]

-

Temperature Profile: The initial formation of the ureido intermediate is typically performed at room temperature to avoid side reactions. The subsequent cyclization requires elevated temperatures (reflux) to overcome the activation energy for the intramolecular ring closure.

-

One-Pot Advantage: This sequential one-pot approach is highly efficient. It avoids the need for isolation and purification of the 1-(cyanomethyl)urea intermediate, saving time, reducing solvent waste, and often improving overall yield.

Other Potential Synthetic Applications

While its role as a hydantoin precursor is primary, the bifunctional nature of 1-(cyanomethyl)urea suggests other potential, albeit less documented, applications.

Analogue to Glycine in Peptide Synthesis

The cyanomethyl group (-CH₂CN) can be considered a masked carboxylic acid group, as nitriles can be hydrolyzed to carboxylic acids. Therefore, 1-(cyanomethyl)urea can be viewed as a synthon for N-carbamoylglycine. This opens possibilities for its use in the synthesis of peptide derivatives or other complex molecules where a glycine unit with a urea-protected N-terminus is required.

Reactions with 1,3-Dicarbonyl Compounds

The urea functional group is well-known to undergo condensation reactions with 1,3-dicarbonyl compounds, such as diethyl malonate or acetylacetone, to form six-membered heterocyclic rings, most notably pyrimidine-2,4-diones (uracils) and related barbiturates.[8][9]

Figure 3: General synthesis of Barbituric Acid from Urea.

While specific, peer-reviewed examples of 1-(cyanomethyl)urea undergoing this transformation are not prevalent in the literature, its urea moiety theoretically allows for such cyclocondensations. A successful reaction would lead to N-cyanomethyl substituted pyrimidine derivatives, a novel class of compounds. However, researchers should be aware of the potential for competing side reactions involving the activated methylene group of the cyanomethyl substituent. This remains an area ripe for exploration.

Conclusion and Future Outlook

1-(Cyanomethyl)urea is a potent and practical building block for organic synthesis. Its straightforward preparation and dual functionality make it an efficient precursor for constructing valuable heterocyclic scaffolds. The primary, well-established application lies in its role as a direct intermediate for hydantoins via the Urech synthesis, a pathway of significant interest to medicinal chemists.

Future research may further expand the synthetic utility of this molecule. A systematic investigation into its condensation reactions with various dicarbonyl compounds could unlock novel routes to N-functionalized pyrimidines. Furthermore, exploring the chemistry of the activated methylene group could lead to new C-C bond-forming reactions, further cementing 1-(cyanomethyl)urea's status as a versatile and indispensable tool in the synthetic chemist's arsenal.

References

-

Kandhasamy, S., & Saminathan, K. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1). Retrieved from [Link]

-

PubChem. (n.d.). (Cyanomethyl)urea. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

- Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ARYLUREAS I. CYANATE METHOD. Retrieved from [Link]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

-

Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

Sources

- 1. CAS 5962-07-2: N-(Cyanomethyl)urea | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cyanomethylurea | 5962-07-2 [chemicalbook.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydantoin - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Ascendant Role of Cyanomethyl-Containing Ureas in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – January 21, 2026 – In the ever-evolving landscape of medicinal chemistry, the urea scaffold remains a cornerstone of drug design, valued for its ability to form critical hydrogen bond interactions with biological targets.[1][2] When combined with the unique electrophilic and polar properties of the cyanomethyl group, a promising class of compounds emerges: cyanomethyl-containing ureas. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Stability and Reactivity

The urea moiety, first synthesized in the laboratory by Friedrich Wöhler in 1828, has become a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[3][4] Its hydrogen bonding capabilities are central to its role in molecular recognition at the active sites of enzymes and receptors.[2] The introduction of a cyanomethyl (-CH₂CN) group imparts a unique set of characteristics. The nitrile group can act as a hydrogen bond acceptor and its electrophilic carbon atom can engage in covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites.[5][6] This dual nature of forming both non-covalent and covalent bonds makes cyanomethyl-containing ureas a compelling class of molecules for the development of potent and selective therapeutic agents.[5][7]

Synthetic Methodologies: Crafting the Cyanomethyl-Urea Scaffold

The synthesis of cyanomethyl-containing ureas can be achieved through several established synthetic routes. The most common approaches involve the reaction of an isocyanate with an amine bearing a cyanomethyl group, or vice versa.

Isocyanate-Based Synthesis

A prevalent method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[8] For cyanomethyl-containing ureas, this can be approached in two ways:

-

Route A: Reaction of an aryl or alkyl isocyanate with aminoacetonitrile.

-

Route B: Reaction of cyanomethyl isocyanate with an aryl or alkyl amine.

Experimental Protocol: Synthesis of N-Aryl-N'-(cyanomethyl)urea via the Isocyanate Method

This protocol outlines a general procedure for the synthesis of an N-aryl-N'-(cyanomethyl)urea.

Materials:

-

Substituted Aryl Isocyanate (1.0 eq)

-

Aminoacetonitrile hydrochloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a solution of aminoacetonitrile hydrochloride in anhydrous DCM, add triethylamine and stir for 15 minutes at room temperature to liberate the free amine.

-

Slowly add a solution of the substituted aryl isocyanate in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-N'-(cyanomethyl)urea.

Cyanate-Based Synthesis

An alternative approach is the "cyanate method," which involves the reaction of an amine with a cyanate salt, typically sodium or potassium cyanate, in the presence of an acid.[9] This method proceeds through an in-situ generated isocyanate intermediate.

Workflow for Cyanate-Based Synthesis of Cyanomethyl-Containing Ureas

Caption: General workflow for the synthesis of N-substituted ureas via the cyanate method.

Biological Activities and Therapeutic Potential

Cyanomethyl-containing ureas have demonstrated a range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The urea scaffold is a well-established pharmacophore in oncology, with numerous diaryl urea derivatives functioning as kinase inhibitors.[4][10][11] The incorporation of a cyanomethyl group can enhance the anticancer potential of these molecules. While specific studies on N-(cyanomethyl)urea derivatives are emerging, related N-substituted ureas have shown significant antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[5] The cyanomethyl group can contribute to the binding affinity and selectivity of these compounds for their protein targets.

Table 1: Anticancer Activity of Selected N-Substituted Urea Derivatives

| Compound Class | Cancer Cell Line | Activity (GI%) at 10⁻⁵ M | Reference |

| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Leukemia (RPMI-8226) | 52.7 | [11] |

| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Non-Small Cell Lung (HOP-92) | 88.53 | [11] |

| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Melanoma (SK-MEL-5) | 74.63 | [11] |

| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Leukemia | Notable Activity | [5] |

| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Non-Small Cell Lung Cancer | Notable Activity | [5] |

| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Renal Cancer | Notable Activity | [5] |

Note: GI% refers to the percentage of growth inhibition.

Antiviral Activity

Certain cyanomethyl-containing uracil derivatives have demonstrated potent anti-HIV-1 activity.[12] For instance, 1-(cyanomethyl)-3-(3,5-dimethylbenzyl)uracil derivatives have shown promising results in inhibiting virus-induced cytopathogenicity in MT-4 cells.[12] This highlights the potential of the cyanomethyl urea motif in the design of novel antiviral agents.

Antimicrobial Activity

Urea derivatives have been investigated for their antimicrobial properties.[13] While specific data on cyanomethyl-containing ureas is limited, the broader class of substituted ureas has shown inhibitory activity against various bacterial and fungal strains. The unique electronic and steric properties of the cyanomethyl group could be exploited to develop new antimicrobial agents.

Neuroprotective Potential

The urea functionality is present in compounds with activity in the central nervous system.[14] While direct evidence for the neuroprotective effects of cyanomethyl-containing ureas is still an area for future research, the physicochemical properties imparted by the cyanomethyl group may influence blood-brain barrier permeability and target engagement within the CNS.

Mechanism of Action: The Role of the Cyanomethyl Group

The biological activity of cyanomethyl-containing ureas is often attributed to their ability to act as enzyme inhibitors. The nitrile group, in particular, can function as a "warhead" for covalent inhibition, especially of cysteine proteases.[5]

Covalent Inhibition of Cysteine Proteases

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive drug targets.[13] The catalytic mechanism of these enzymes involves a nucleophilic cysteine residue in the active site.[15] The electrophilic carbon of the nitrile group in a cyanomethyl-containing urea can be attacked by the thiolate of the catalytic cysteine, leading to the formation of a reversible covalent thioimidate adduct.[5][7] This covalent modification of the active site effectively inhibits the enzyme's activity.

Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a cyanomethyl-containing urea.

Experimental Protocol: Enzyme Inhibition Assay for a Cysteine Protease

This protocol provides a general framework for assessing the inhibitory activity of a cyanomethyl-containing urea against a cysteine protease, such as papain.

Materials:

-

Cysteine protease (e.g., papain)

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., sodium phosphate buffer with EDTA and DTT)

-

Cyanomethyl-containing urea inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the cyanomethyl-containing urea in DMSO.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the inhibitor to the wells. Include a control with DMSO only.

-

Add the cysteine protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of cyanomethyl-containing ureas is highly dependent on their chemical structure. Key structural features that can be modulated to optimize activity include:

-

The nature of the substituent on the other urea nitrogen: Aromatic or aliphatic groups with varying electronic and steric properties can significantly influence target binding and pharmacokinetic properties.[10]

-

The substitution pattern on any aromatic rings: The position and nature of substituents on aryl groups can impact potency and selectivity.

-

The overall lipophilicity and polarity of the molecule: These properties affect solubility, cell permeability, and metabolic stability.

Systematic modification of these structural features allows for the development of SAR, which is crucial for the rational design of more potent and selective drug candidates.

Future Directions and Conclusion

Cyanomethyl-containing ureas represent a promising class of compounds with diverse therapeutic potential. Their unique ability to engage in both hydrogen bonding and covalent interactions with biological targets offers a powerful strategy for designing potent and selective inhibitors. Future research in this area should focus on:

-

Expanding the chemical diversity: Synthesizing and screening a wider range of cyanomethyl-containing ureas to explore different biological targets.

-

Elucidating detailed mechanisms of action: Utilizing structural biology and advanced biochemical techniques to understand the precise molecular interactions between these compounds and their targets.

-

Optimizing pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-like properties.

References

-

Fujita, M., et al. (2014). Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. Archives of Pharmacal Research, 37(7), 854-864. [Link]

-

de Souza, A. C. C., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1047-1065. [Link]

-

Xia, Y., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

-

PubChem. (Cyanomethyl)urea. [Link]

-

Dal Piaz, V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2857-2884. [Link]

-

Iovine, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 970342. [Link]

-

Popova, E. A., et al. (2015). Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties. Journal of Fluorine Chemistry, 178, 213-219. [Link]

-

Organic Syntheses. (1942). p-BROMOPHENYLUREA. Organic Syntheses, 22, 21. [Link]

-

Al-Masoudi, N. A., et al. (2017). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 22(12), 2216. [Link]

-

Fleming, P. E., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7902-7917. [Link]

-

Daniele, S., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 11(10), 1121-1148. [Link]

-

Pharmaffiliates. 1-(Cyanomethyl)urea. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

-

Kumar, A., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 978-983. [Link]

-

Patel, K., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Journal of Saudi Chemical Society, 18(5), 564-569. [Link]

-

Popova, E. A., et al. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 178, 207-212. [Link]

-

El-Taweel, F., et al. (2012). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Heterocyclic Chemistry, 49(6), 1348-1354. [Link]

-

Singh, J., et al. (2021). An update on the discovery and development of reversible covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

-

Wikipedia. Cysteine protease. [Link]

-

Singh, U. P., et al. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(23), 3364-3376. [Link]

-

The Protein Princess. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]

-

Linciano, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2857-2884. [Link]

-

ResearchGate. (2011). Chemical structures of protease inhibitors. (A) Cyclic cyanoguanides.... [Link]

-

Zheng, L., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. Medicinal Research Reviews, 43(6), 1806-1851. [Link]

-